n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine

Lipophilicity Drug Design ADME Prediction

n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine (CAS 1259064-32-8) is a heterocyclic small molecule belonging to the 5-amino-1,2,4-oxadiazole class, a scaffold widely recognized for its bioisosteric replacement of ester and amide functionalities and its resistance to metabolic hydrolysis. The compound features a cyclopentylamino group at the 5-position and an isopropyl group at the 3-position, a specific substitution pattern that distinguishes it from commonly available analogs and influences its lipophilicity and steric profile.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
Cat. No. B13303712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)NC2CCCC2
InChIInChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)11-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,11,12,13)
InChIKeyHGKVIARXMFRKDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine: A Key 3,5-Disubstituted 1,2,4-Oxadiazole Building Block for Medicinal Chemistry [1]


n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine (CAS 1259064-32-8) is a heterocyclic small molecule belonging to the 5-amino-1,2,4-oxadiazole class, a scaffold widely recognized for its bioisosteric replacement of ester and amide functionalities and its resistance to metabolic hydrolysis [1]. The compound features a cyclopentylamino group at the 5-position and an isopropyl group at the 3-position, a specific substitution pattern that distinguishes it from commonly available analogs and influences its lipophilicity and steric profile.

Why Researchers Cannot Simply Substitute Other 1,2,4-Oxadiazol-5-amines for n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine in SAR Studies [1] [2]


The biological activity and physicochemical properties of 1,2,4-oxadiazol-5-amines are highly dependent on the nature and position of substituents on the heterocyclic core [1]. Computational and QSAR studies on this scaffold have demonstrated that modifications to the 3- and 5-substituents significantly alter electronic parameters, lipophilicity (log P), and hydrogen-bonding capacity, which in turn govern target binding affinity, selectivity, and ADME profiles [2]. Therefore, the specific combination of an N-cyclopentyl group and a 3-isopropyl group in n-cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine imparts a unique set of physicochemical properties that cannot be replicated by analogs carrying methyl, ethyl, or unsubstituted amine groups, making direct substitution invalid for structure-activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine vs. Closest Analogs


Higher Lipophilicity vs. N-cyclopentyl-3-methyl Analog: XLogP3 Comparison [1]

n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine exhibits a computed XLogP3 of 2.9 , compared to 2.1 for the direct 3-methyl analog N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine (CAS 1259064-36-2) [1]. This represents a significant increase of approximately 0.8 log units, indicating substantially higher lipophilicity for the isopropyl-substituted compound.

Lipophilicity Drug Design ADME Prediction

Markedly Superior Lipophilicity vs. the Non-Cyclopentyl Analog: LogP Comparison

The target compound demonstrates a computed XLogP3 of 2.9 . In contrast, 3-isopropyl-1,2,4-oxadiazol-5-amine (CAS 3874-89-3), which lacks the N-cyclopentyl substituent, has a reported LogP of only 1.36 . The presence of the N-cyclopentyl group increases lipophilicity by more than 1.5 log units.

Lipophilicity Membrane Permeability Fragment-Based Drug Discovery

Reduced Topological Polar Surface Area vs. Non-Cyclopentyl Analog: TPSA Comparison

The target compound possesses a Topological Polar Surface Area (TPSA) of 51 Ų . This is notably lower than the TPSA of 64.94 Ų for 3-isopropyl-1,2,4-oxadiazol-5-amine, which lacks the N-cyclopentyl substitution . The lower TPSA is consistent with improved membrane permeation characteristics.

Polar Surface Area Oral Bioavailability CNS Drug Design

Increased Conformational Flexibility vs. Methyl Analog: Rotatable Bond Count [1]

The target compound has 3 rotatable bonds , compared to 2 rotatable bonds for the N-cyclopentyl-3-methyl analog [1]. The additional rotatable bond arises from the isopropyl substituent, which introduces greater conformational flexibility at the 3-position of the oxadiazole ring.

Conformational Flexibility Entropy-Driven Binding Molecular Recognition

Optimal Application Scenarios for n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine Based on Quantitative Evidence


Medicinal Chemistry SAR Exploration Requiring Moderate-to-High Lipophilicity

When a lead optimization campaign requires a 1,2,4-oxadiazole-5-amine building block with an XLogP3 in the range of 2.5–3.5 for target engagement or ADME optimization, n-cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine (XLogP3 = 2.9) provides a distinct advantage over the methyl-substituted analog (XLogP3 = 2.1) [1] and the non-cyclopentyl analog (LogP = 1.36) , delivering a lipophilic profile suitable for intracellular or membrane-associated targets.

Fragment-to-Lead Syntheses Targeting the CNS or Oral Bioavailability Space

With a TPSA of 51 Ų, placing it well below the 60 Ų threshold for good oral absorption and the 70 Ų guideline for CNS penetration, n-cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine is particularly suitable for fragment-based drug discovery or parallel synthesis efforts aiming to generate brain-penetrant or orally bioavailable candidates. The non-cyclopentyl analog (PSA = 64.94 Ų) falls closer to the upper limit and may pose a higher risk of poor permeability.

Conformational Probing of Enzyme Active Sites Using Flexible 3-Substituents

For projects requiring an oxadiazole core with an adjustable 3-position substituent to map binding pocket topology or optimize entropy-driven binding, the target compound's isopropyl group offers greater conformational sampling (3 rotatable bonds) compared to the methyl analog (2 rotatable bonds) [1], enabling a broader exploration of binding modes without increasing molecular complexity to the level of bulkier aryl or heteroaryl groups.

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